molecular formula C31H36O18 B2737804 Haploside C CAS No. 108279-04-5

Haploside C

Cat. No.: B2737804
CAS No.: 108279-04-5
M. Wt: 696.611
InChI Key: JGGRFKDDIGORCC-LHYXFQTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haploside C involves the acylation of limocitrin with specific glycosides. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. The detailed synthetic route is often proprietary and specific to research laboratories.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the extraction of the compound from natural sources such as Haplophyllum perforatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Haploside C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced flavonoid derivatives.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and methanol are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Haploside C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Haploside C involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Haploside C is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:

This compound stands out due to its pronounced hypoazotemic action, making it particularly valuable in treatments related to nitrogen waste compounds in the blood.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGRFKDDIGORCC-LHYXFQTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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